

Spectroscopic comparison of 2,5-Dimethoxycinnamic acid and its isomers

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Compound of Interest

Compound Name: 2,5-Dimethoxycinnamic acid

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A Spectroscopic Showdown: Distinguishing 2,5-Dimethoxycinnamic Acid from Its Isomers

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. **2,5-Dimethoxycinnamic acid** and its positional isomers, while sharing the same molecular formula ($C_{11}H_{12}O_4$) and molecular weight (208.21 g/mol), exhibit distinct physical and spectroscopic properties due to the varied placement of their two methoxy groups on the phenyl ring.^{[1][2][3]} This guide provides a comprehensive spectroscopic comparison of **2,5-Dimethoxycinnamic acid** with its common isomers, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The subtle shifts in the electronic environment caused by the different substitution patterns of the methoxy groups lead to unique spectral fingerprints for each isomer. These differences are most apparent in Nuclear Magnetic Resonance (NMR) spectroscopy but are also observable in Infrared (IR) and Mass Spectrometry (MS).

¹H NMR Spectral Data

Proton NMR (¹H NMR) is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic and vinylic protons are particularly informative. The trans-configuration of the double bond in these cinnamic acid derivatives is

consistently indicated by a large coupling constant (J) of approximately 15.6-15.9 Hz for the vinylic protons.[\[1\]](#)

Compound	Aromatic Protons (δ , ppm)	Vinylic Protons (δ , ppm)	Methoxy Protons (δ , ppm)	Carboxylic Acid Proton (δ , ppm)
2,3-Dimethoxycinnamic acid	7.12-7.45 (m, 3H)	7.85 (d, J=15.9 Hz, 1H), 6.35 (d, J=15.9 Hz, 1H) [1]	3.89 (s, 3H), 3.88 (s, 3H)	~10.5-12.0
2,4-Dimethoxycinnamic acid	6.4-7.8 (m, 3H)	~7.7 (d), ~6.4 (d)	3.85 (s, 6H)	~12.2
2,5-Dimethoxycinnamic acid	6.9-7.2 (m, 3H)	~7.9 (d), ~6.5 (d)	3.78 (s, 3H), 3.82 (s, 3H)	~12.0
3,4-Dimethoxycinnamic acid	6.97-7.75 (m, 3H)	7.58 (d, J=15.3 Hz, 1H), 6.66 (d, J=15.3 Hz, 1H) [4]	3.92 (s, 6H) [4]	~12.5
3,5-Dimethoxycinnamic acid	6.72-7.15 (m, 3H)	~7.6 (d), ~6.4 (d)	3.82 (s, 6H)	~13.0

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. "m" denotes multiplet, "d" denotes doublet, and "s" denotes singlet.

¹³C NMR Spectral Data

Carbon NMR (¹³C NMR) provides further structural confirmation by revealing the chemical environment of each carbon atom. The positions of the methoxy-substituted carbons and the carbonyl carbon are key distinguishing features.

Compound	Carbonyl Carbon (δ , ppm)	Aromatic Carbons (δ , ppm)	Vinylic Carbons (δ , ppm)	Methoxy Carbons (δ , ppm)
2,3-Dimethoxycinnamic acid	~167.3	115.8, 118.6, 122.1, 124.3, 148.9, 152.5	~120-145	56.1, 61.5
2,4-Dimethoxycinnamic acid	~168.0	98.5, 105.3, 117.0, 128.2, 159.0, 161.8	~118-142	55.6, 55.7
2,5-Dimethoxycinnamic acid	~167.5	113.8, 114.1, 117.8, 122.9, 153.7, 153.8	~119-141	55.9, 56.5
3,4-Dimethoxycinnamic acid	165.9 ^[4]	109.9, 114.2, 121.9, 127.6, 146.7, 147.5 ^[4]	114.8, 143.4 ^[4]	56.0 (2C) ^[4]
3,5-Dimethoxycinnamic acid	167.5	106.2, 107.9 (2C), 132.8, 160.7 (2C)	~120-143	55.9 (2C)

Note: Data is compiled from various sources and may show slight variations.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for confirming the presence of key functional groups. All isomers will show characteristic absorptions for the carboxylic acid O-H and C=O stretches, the alkene C=C stretch, and the ether C-O stretches.^[5] The fingerprint region (below 1500 cm⁻¹) will show minor, yet unique, differences between the isomers.

Compound	O-H Stretch (Carboxylic Acid) (cm ⁻¹)	C=O Stretch (Carboxylic Acid) (cm ⁻¹)	C=C Stretch (Aromatic/Alke nyl) (cm ⁻¹)	C-O Stretch (Ether) (cm ⁻¹)
2,3- Dimethoxycinna mic acid	2500-3300 (broad)[1]	1650-1700[1]	~1620, ~1580	1000-1300[1]
2,4- Dimethoxycinna mic acid	2500-3300 (broad)	~1680	~1625, ~1590	~1260, ~1030
2,5- Dimethoxycinna mic acid	2500-3300 (broad)	~1685	~1630, ~1585	~1250, ~1040[6]
3,4- Dimethoxycinna mic acid	2500-3300 (broad)	~1690	~1630, ~1590	~1270, ~1130
3,5- Dimethoxycinna mic acid	2500-3300 (broad)	~1695	~1635, ~1600	~1230, ~1160

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of all dimethoxycinnamic acid isomers shows a molecular ion peak $[M]^+$ at m/z 208, confirming their shared molecular formula.[2] The fragmentation patterns, however, can provide clues to the substitution pattern, although they can be complex. Common fragments arise from the loss of a methyl group ($[M-CH_3]^+$ at m/z 193), a methoxy group ($[M-OCH_3]^+$ at m/z 177), and the carboxylic acid group ($[M-COOH]^+$ at m/z 163).[7][8]

Compound	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z)
2,3-Dimethoxycinnamic acid	208	193, 177, 162, 134
2,4-Dimethoxycinnamic acid	208	193, 177, 163, 149, 121[7]
2,5-Dimethoxycinnamic acid	208	193, 177, 163, 135
3,4-Dimethoxycinnamic acid	208	193, 177, 163, 148, 121[8]
3,5-Dimethoxycinnamic acid	208	193, 177, 163, 135

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of dimethoxycinnamic acid isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).[9][10]
- Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or CD_3OD) in an NMR tube.[11] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
- Data Acquisition: Both 1H and ^{13}C NMR spectra are acquired. For 1H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is typically run.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[12]

- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).[13]
- Data Acquisition: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[14] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

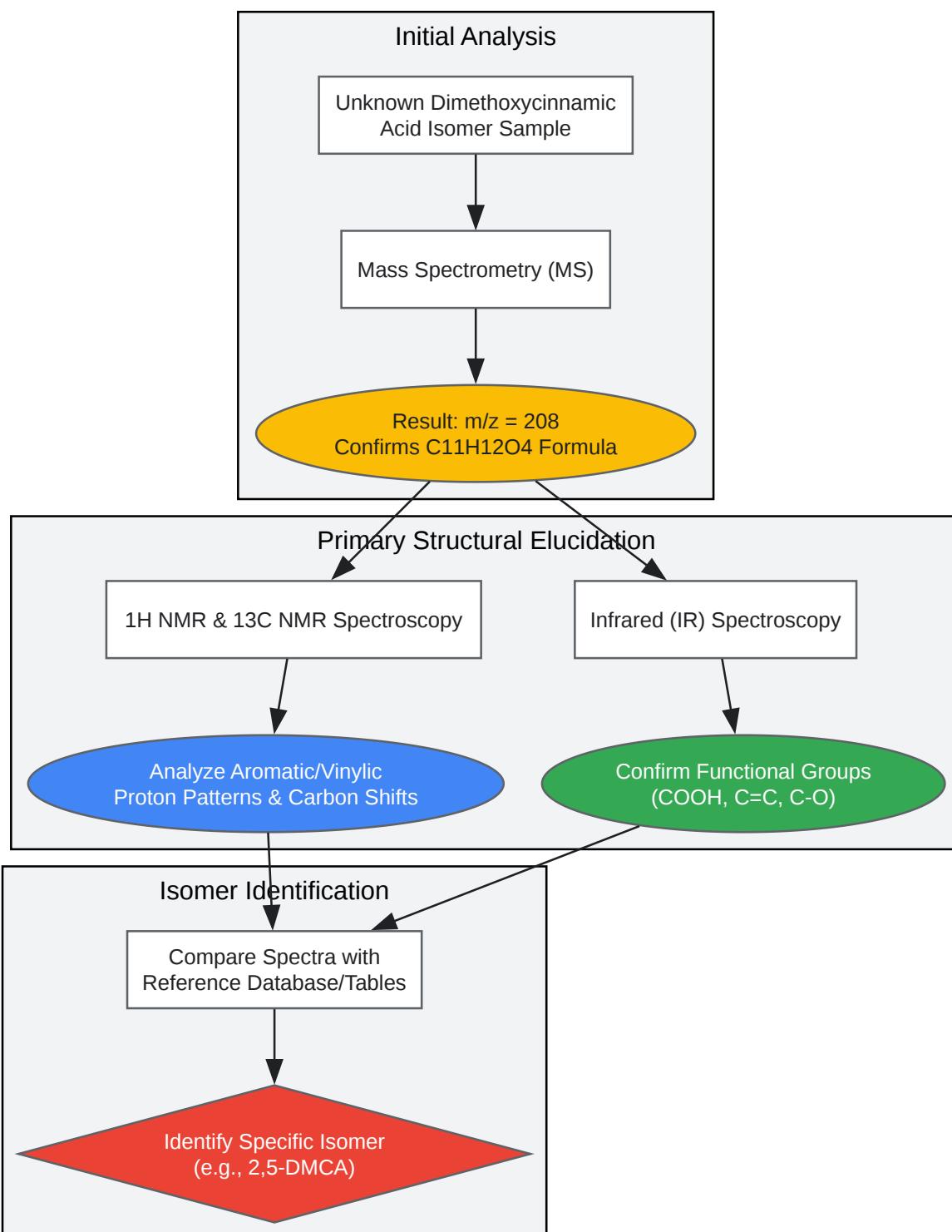
4. UV-Visible Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.[15]
- Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 5×10^{-5} M).[15][16]
- Data Acquisition: The absorbance is measured over a wavelength range of approximately 250 to 700 nm.[16]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of **2,5-Dimethoxycinnamic acid** and its isomers.

Workflow for Isomer Differentiation

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Caption: A flowchart illustrating the systematic use of mass spectrometry, NMR, and IR spectroscopy to identify a specific dimethoxycinnamic acid isomer.

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References

- 1. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 2. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 3. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930) [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 16. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
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